

Spectroscopic and Bioactivity Profile of 3'-Hydroxypuerarin: A Technical Guide

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Compound of Interest

Compound Name: 3'-Hydroxypuerarin

Cat. No.: B039933

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This technical guide provides a comprehensive overview of the spectroscopic data for **3'-Hydroxypuerarin**, an isoflavone with significant antioxidant properties. The intended audience includes researchers, scientists, and professionals in the field of drug development. This document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and visualizes a key signaling pathway influenced by this compound.

Spectroscopic Data

The structural elucidation of **3'-Hydroxypuerarin** is critically dependent on modern spectroscopic techniques. The following tables summarize the available mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the elemental composition and provides insights into the fragmentation pattern of **3'-Hydroxypuerarin**.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for **3'-Hydroxypuerarin**

Parameter	Value	Reference
Molecular Formula	C ₂₁ H ₂₀ O ₁₀	[1]
Exact Mass	432.105647 g/mol	[1]
Ionization Mode	Positive	[2]
Molecular Ion [M+H] ⁺	m/z 433.1135	[2]
Major Fragment Ion	[M+H-120] ⁺	[2]
Fragmentation	Loss of C ₄ H ₈ O ₄ from the glycosidic bond	[2]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is essential for determining the precise arrangement of atoms within the **3'-Hydroxypuerarin** molecule. While a complete set of published ¹H NMR data was not readily available, the ¹³C NMR chemical shifts have been reported. The data presented here is consistent with the confirmed structure of **3'-Hydroxypuerarin**.

Table 2: ¹³C NMR Chemical Shifts for **3'-Hydroxypuerarin**

Atom No.	Chemical Shift (δ) ppm
2	152.1
3	123.5
4	175.8
4a	117.9
5	128.9
6	115.8
7	162.9
8	109.8
8a	157.1
1'	122.3
2'	114.5
3'	145.2
4'	144.8
5'	116.1
6'	119.2
1''	73.5
2''	70.8
3''	79.1
4''	70.2
5''	81.9
6''	61.7

Note: Data is based on publicly available spectral databases and may vary slightly depending on experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections describe the methodologies for acquiring the MS and NMR data for **3'-Hydroxypuerarin**.

Mass Spectrometry: UHPLC-Q-Orbitrap HRMS

The analysis of **3'-Hydroxypuerarin** is typically performed using Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole-Orbitrap High-Resolution Mass Spectrometer.

- Instrumentation: A Thermo Scientific Q-Exactive Orbitrap mass spectrometer coupled to a Dionex Ultimate 3000 UHPLC system.
- Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm), maintained at 40 °C.
- Mobile Phase:
 - A: Acetonitrile
 - B: Water with 0.2% formic acid
- Gradient Elution:
 - 0–2 min: 95% B
 - 2–42 min: Linear gradient from 95% to 5% B
 - 42–47 min: 5% B
 - 47.1–50 min: Re-equilibration at 95% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 μL.
- Mass Spectrometry Settings:

- Ionization Mode: Positive (and negative for comparison).
- Scan Mode: Full MS-ddMS₂ (data-dependent MS/MS).
- Data Analysis: The Thermo Trace Finder software can be used for analyte screening by comparing the exact mass of precursor ions (<5 ppm), MS/MS fragmentation patterns, and retention times against a compound database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

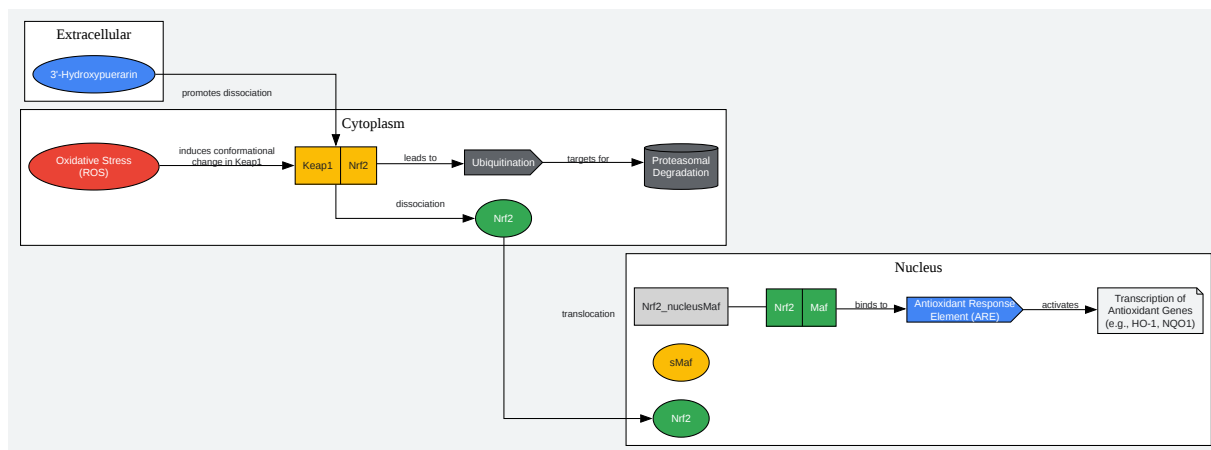
The following is a general protocol for the NMR analysis of isoflavones like **3'-Hydroxypuerarin**.

- Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). For **3'-Hydroxypuerarin**, DMSO-d₆ is a common solvent.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: Approximately 12-15 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Approximately 200-220 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

- Relaxation Delay: 2 seconds.
- 2D NMR Experiments: For complete structural elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Data Processing: The acquired data should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Signaling Pathway Visualization

3'-Hydroxypuerarin exhibits significant antioxidant activity, which is mediated, in part, through the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response.



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Caption: The Keap1-Nrf2 antioxidant signaling pathway modulated by **3'-Hydroxypuerarin**.

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